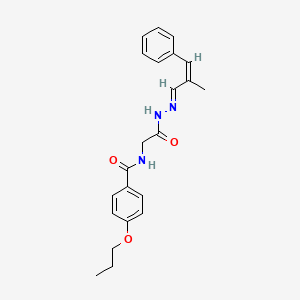![molecular formula C23H24FN3O5 B12035635 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035635.png)
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrrol-2-one core, substituted with fluoro, methoxy, hydroxy, morpholinyl, and pyridinyl groups, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholinyl and Pyridinyl Groups: These groups are typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxygruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Carbonylgruppe in der Benzoyl-Einheit kann zu einem Alkohol reduziert werden.
Substitution: Die Fluor- und Methoxygruppen können durch nucleophile aromatische Substitution durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Natriummethoxid oder Kaliumfluorid.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Alkoholderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Als Leitstruktur für die Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Biologie: Als Werkzeug für die Untersuchung biochemischer Prozesse und Interaktionen.
Pharmazeutika: Als pharmazeutischer Wirkstoff (API) in der Formulierung neuer Medikamente.
Industrie: Als Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie durch Bindung an ein bestimmtes Enzym oder einen bestimmten Rezeptor wirken und so dessen Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade würden durch biochemische Assays und molekulare Docking-Studien ermittelt.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(3-Fluor-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-piperidinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-on
- 4-(3-Fluor-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-pyrrolidinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-on
Einzigartigkeit
Das Vorhandensein der Morpholinylgruppe in 4-(3-Fluor-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-on unterscheidet sie von ähnlichen Verbindungen. Diese Gruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern, was sie zu einem effektiveren Kandidaten für pharmazeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C23H24FN3O5 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24FN3O5/c1-31-18-3-2-16(14-17(18)24)21(28)19-20(15-4-6-25-7-5-15)27(23(30)22(19)29)9-8-26-10-12-32-13-11-26/h2-7,14,20,28H,8-13H2,1H3/b21-19- |
InChI-Schlüssel |
ZMHVTSXGPPCVON-VZCXRCSSSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12035557.png)
![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B12035560.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12035568.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12035571.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12035578.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035584.png)


![1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035606.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12035610.png)


